molecular formula C10H10N2O B13033146 3-(Aminomethyl)isoquinolin-7-ol

3-(Aminomethyl)isoquinolin-7-ol

Cat. No.: B13033146
M. Wt: 174.20 g/mol
InChI Key: VBOPQOYCWWRHFW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)isoquinolin-7-ol is a multifunctional isoquinoline derivative of high interest in medicinal chemistry and drug discovery. The compound features a fused isoquinoline core structure, a phenolic hydroxyl group at the 7-position, and an aminomethyl substituent at the 3-position. This unique combination of functional groups makes it a valuable scaffold and building block for the synthesis of more complex molecules. The structure is closely related to other researched compounds such as Isoquinolin-7-ol and 3-Methylisoquinolin-7-ol . The aminomethyl group serves as a flexible linker for conjugation, allowing researchers to attach various pharmacophores, labels, or solid supports. The hydroxyl group can be utilized for further chemical modifications or can contribute to the molecule's binding affinity and solubility properties. Compounds within this chemical class are frequently explored for their potential biological activities and are often investigated as key intermediates in developing targeted protein degraders (e.g., PROTACs), enzyme inhibitors, and chemical probes. As with similar research compounds, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(aminomethyl)isoquinolin-7-ol

InChI

InChI=1S/C10H10N2O/c11-5-9-3-7-1-2-10(13)4-8(7)6-12-9/h1-4,6,13H,5,11H2

InChI Key

VBOPQOYCWWRHFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)CN)O

Origin of Product

United States

Preparation Methods

Hydroxylation of Isoquinoline to 7-Hydroxyisoquinoline

A critical precursor step is the preparation of isoquinolin-7-ol (7-hydroxyisoquinoline), which can be achieved by demethylation of 7-methoxyisoquinoline. Two main methods are reported:

Method Reagents/Conditions Yield Notes
Boron tribromide demethylation 7-Methoxyisoquinoline + BBr₃ in dry dichloromethane, cooled to -75°C, stirred 18 h, then quenched with ice water and neutralized with NaOH 81% Low temperature prevents side reactions; careful quenching needed to isolate yellow solid product
Pyridine hydrochloride heating 7-Methoxyisoquinoline + pyridine hydrochloride heated at 180°C for 6 h, then extracted with ethyl acetate Moderate yield (not quantified) High temperature method; requires careful work-up to remove pyridine salts

These methods provide the hydroxylated isoquinoline core essential for subsequent functionalization.

Introduction of Aminomethyl Group at 3-Position

The aminomethyl group can be introduced via various synthetic routes, including:

A representative method from patent literature involves:

Step Reagents/Conditions Yield Notes
Reaction of isoquinolin-7-ol derivative with aminomethylating agent (e.g., formaldehyde and ammonia or amine) Stirred at 40°C for 40 min in aqueous-organic medium, followed by extraction and purification 73% Purification by silica gel column chromatography using hexane-ethyl acetate (1:1) as eluent

This method highlights mild conditions and efficient purification to afford the target compound.

Purification Techniques

  • Column chromatography on silica gel with hexane-ethyl acetate mixtures is commonly used.
  • Drying agents such as anhydrous magnesium sulfate are employed to remove residual water.
  • Concentration under reduced pressure ensures removal of solvents without decomposition.

Research Findings and Analytical Data

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup) spectra confirm the presence of aminomethyl protons and the hydroxyl group.
  • Typical chemical shifts for the aminomethyl group appear as broad singlets or multiplets around 3.0–4.2 ppm.
  • Hydroxyl proton signals appear as broad singlets near 5.0 ppm.
  • Aromatic protons of the isoquinoline ring resonate between 7.3–9.7 ppm, consistent with substitution patterns.

Yields and Reaction Efficiency

Preparation Step Yield (%) Remarks
Demethylation to 7-hydroxyisoquinoline (BBr₃ method) 81 High yield with controlled temperature
Aminomethylation reaction 73 Efficient under mild conditions, suitable for scale-up

Summary Table of Preparation Methods

Preparation Stage Method Reagents/Conditions Yield Key Notes
Hydroxylation (demethylation) Boron tribromide demethylation 7-Methoxyisoquinoline, BBr₃, -75°C, CH₂Cl₂, 18 h 81% Low temperature, careful quenching
Hydroxylation (alternative) Pyridine hydrochloride heating 7-Methoxyisoquinoline, pyridine hydrochloride, 180°C, 6 h Moderate High temperature, solvent extraction
Aminomethylation Reaction with aminomethylating agent Formaldehyde + ammonia or amine, 40°C, aqueous-organic 73% Mild conditions, column chromatography purification

Additional Notes

  • The preparation of 3-(Aminomethyl)isoquinolin-7-ol requires careful control of reaction temperature and pH to avoid side reactions.
  • The choice of demethylation method depends on scale and available equipment; BBr₃ is preferred for laboratory synthesis.
  • Aminomethylation under mild aqueous conditions is advantageous for functional group tolerance and product stability.
  • Analytical data such as ^1H NMR is essential to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)isoquinolin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted isoquinolines, quinolines, and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)isoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, isoquinoline derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair . This inhibition can lead to the disruption of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Aminomethyl)isoquinolin-7-ol with structurally or functionally related isoquinoline derivatives, focusing on substituents, properties, and applications:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications References
This compound -OH (C7), -CH2NH2 (C3) ~191–279 (estimated) Polar, hydrogen-bonding capacity, moderate solubility in organic solvents Potential opioid ligands, drug intermediates
3-Methyl-7-hydroxyisoquinoline -OH (C7), -CH3 (C3) 159.18 Low water solubility, mp 252–255°C, stable crystalline solid Anticancer/antiviral drug synthesis, photosensitive dyes
7-Methoxyisoquinoline -OCH3 (C7) ~172–191 Electron-donating methoxy group, higher lipophilicity Organic synthesis intermediates
Nitroquinolines (e.g., NQ1–NQ6) -NO2 (C3), variable aryl groups 335–480 Electron-deficient, strong absorbance in UV-Vis spectrum Anticancer agents, kinase inhibitors
3-Chloroisoquinolin-7-ol -OH (C7), -Cl (C3) 179.60 Electron-withdrawing chlorine, mp >300°C (estimated) Halogenated intermediates for cross-coupling reactions
Dihydroisoquinolines (e.g., 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol) Partially saturated ring, -OCH3 (C6), -CH3 (C1) 191.23 Reduced aromaticity, increased flexibility Neuropharmacology (dopamine receptor modulation)

Key Comparative Findings:

Functional Group Impact: Aminomethyl (-CH2NH2): Enhances polarity and reactivity compared to methyl (-CH3) or chloro (-Cl) substituents, making it more suitable for aqueous-phase reactions or targeting polar biological receptors . Hydroxyl (-OH): Provides strong hydrogen-bonding capacity, contrasting with methoxy (-OCH3) derivatives, which exhibit higher lipophilicity and reduced metabolic clearance .

Pharmacological Relevance: Nitroquinolines (e.g., NQ1–NQ6) demonstrate anticancer activity via nitro group-mediated DNA intercalation, whereas this compound may target opioid receptors due to its aminomethyl group’s ability to mimic endogenous ligands . Dihydroisoquinolines with partial saturation (e.g., 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol) show enhanced blood-brain barrier penetration compared to fully aromatic analogs .

Synthetic Utility: 3-Methyl-7-hydroxyisoquinoline is synthesized via Friedel-Crafts alkylation, while nitroquinolines require CeCl3-catalyzed amination . The aminomethyl group in this compound may enable reductive amination or Mannich-type reactions for further derivatization .

Nitroquinolines require caution due to mutagenic nitro groups .

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